N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS2/c22-18(17-10-13-4-1-2-5-16(13)24-17)19-11-15(14-6-9-23-12-14)21-8-3-7-20-21/h1-10,12,15H,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPRBBKUGLRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The compound features a unique arrangement consisting of a benzo[b]thiophene core, a pyrazole moiety, and a thiophene group, which contribute to its diverse biological activities. The molecular formula is , and it has a molecular weight of approximately 305.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 305.36 g/mol |
| Structure | Structure |
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of the benzo[b]thiophene structure can inhibit various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis (MDR-MTB) . The mechanism often involves the inhibition of key enzymes like DNA gyrase, which is crucial for bacterial DNA replication .
- Anti-inflammatory Effects : Compounds similar to this compound have been reported to exhibit anti-inflammatory properties comparable to established drugs like indomethacin . This activity may be mediated through the modulation of inflammatory pathways and stabilization of cellular membranes.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated various benzo[b]thiophene derivatives against Mycobacterium tuberculosis, demonstrating that certain compounds exhibited significant antimicrobial activity with MIC values ranging from 2.73 to 22.86 µg/mL . The compound's structural features were linked to its effectiveness against both active and dormant forms of the bacteria.
- DNA Gyrase Inhibition : In silico studies revealed that some derivatives effectively inhibited DNA gyrase B, with IC50 values comparable to ciprofloxacin . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.
- Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and tested for anti-inflammatory effects. Some exhibited comparable efficacy to indomethacin in reducing carrageenan-induced edema in animal models . This highlights the potential therapeutic applications of pyrazole-containing compounds in treating inflammatory diseases.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with other structurally related compounds:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | Antimicrobial, MAO-B inhibitor | MIC: 0.25 µg/mL |
| N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-5-carboxamide | Broad-spectrum antimicrobial | MIC: 20 µg/mL |
| 4-methyl-N-(pyridin-3-yloxy)methanesulfonamide | Anti-inflammatory | IC50: 10 µM |
Scientific Research Applications
Research indicates that compounds with similar structural characteristics exhibit a range of pharmacological activities. The biological applications of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide can be categorized as follows:
-
Anticancer Activity :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, compounds with thiophene and pyrazole structures have shown activity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the potential applications of this compound:
- Study on Anticancer Activity :
- Molecular Docking Studies :
- Synthesis and Characterization :
Q & A
Q. How can the synthesis of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide be optimized to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions with precise control of parameters:
- Step 1 : Condensation of thiophene-3-carboxaldehyde with ethylamine derivatives under reducing conditions to form the ethyl-thiophene intermediate (e.g., NaBH₄ in ethanol, 0–5°C) .
- Step 2 : Pyrazole coupling via nucleophilic substitution. Use triethylamine as a catalyst in acetonitrile under reflux (1–3 hours), monitoring progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Step 3 : Final amidation with benzo[b]thiophene-2-carboxylic acid chloride in dry DMF at 80°C for 6 hours. Purify via column chromatography (silica gel, dichloromethane/methanol 95:5) .
- Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio for pyrazole coupling) and use anhydrous solvents to minimize side reactions.
Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm regiochemistry of pyrazole and benzothiophene moieties. Key signals:
- Pyrazole C-H protons at δ 7.8–8.2 ppm (¹H NMR) .
- Thiophene C-S coupling visible in ¹³C NMR (δ 125–135 ppm) .
- X-ray Crystallography : Use SHELXL for structure refinement. Key metrics:
- Bond angles between pyrazole and thiophene rings (e.g., dihedral angles ~8–16°, similar to N-(2-nitrophenyl)thiophene-2-carboxamide) .
- Hydrogen-bonding patterns (e.g., C–H⋯O/S interactions) for supramolecular assembly analysis .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
- Anti-inflammatory Screening : COX-2 inhibition assay (ELISA-based, IC₅₀ calculation) .
- Cytotoxicity : MTT assay on HEK-293 or HeLa cells (48-hour exposure, EC₅₀ values) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding to targets like COX-2 (PDB: 5KIR) or bacterial topoisomerase IV. Focus on pyrazole-thiophene interactions in hydrophobic pockets .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors using datasets from structurally similar carboxamides (e.g., thiadiazole derivatives) .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial results with both agar diffusion (zone of inhibition) and time-kill kinetics .
- Metabolic Stability Testing : Use liver microsomes (human/rat) to assess if inactive compounds are due to rapid degradation .
- Structural Analog Comparison : Compare with N-(2-(benzo[d]thiazol-2-yl)ethyl) derivatives to isolate pharmacophoric elements .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent Variation :
| Position | Modification | Biological Impact |
|---|---|---|
| Pyrazole (C3) | Methyl vs. trifluoromethyl | Increased lipophilicity enhances membrane permeability |
| Benzothiophene (C2) | Electron-withdrawing groups (e.g., -NO₂) | Improved COX-2 selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
